(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Description
Significance of Boronic Acids in Modern Chemical Research
Boronic acids, characterized by the general formula R-B(OH)₂, are a class of organic compounds that have become indispensable in modern chemical research. molecularcloud.orgwikipedia.org Their importance stems from a combination of stability, versatile reactivity, and generally low toxicity. nih.gov One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. nih.govboronmolecular.com This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.comnbinno.com
Beyond their role in cross-coupling reactions, boronic acids function as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars, amino acids, and other biomolecules. wikipedia.orgboronmolecular.comnih.gov This unique binding capability is exploited in the development of sensors for analytes like glucose, in drug delivery systems, and for molecular recognition. boronmolecular.comnih.gov The reversible nature of these bonds allows for dynamic interactions, which is a key feature in chemical biology and materials science. boronmolecular.com The growing interest in boronic acids in medicinal chemistry is also fueled by their degradation to boric acid, which is considered a "green compound". nih.gov
Unique Structural Features and Reactivity Profile of (E)-(3-Oxoprop-1-en-1-yl)boronic acid
This compound is distinguished by its specific molecular architecture. evitachem.com The structure features a boronic acid group attached to a three-carbon propenyl chain, which also contains a carbonyl group, forming an α,β-unsaturated ketone system. The "(E)" designation indicates a trans configuration across the carbon-carbon double bond, a geometric feature that influences its reactivity and interactions with other molecules. ontosight.ai
This combination of a vinylboronic acid and an enone system endows the molecule with a multifaceted reactivity profile. The boronic acid moiety allows it to participate in hallmark reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. evitachem.com Concurrently, its ability to form reversible covalent bonds with diols is a characteristic it shares with other boronic acids, making it a candidate for applications in biochemical research. evitachem.comwikipedia.org Specifically, it has been noted for its potential to form complexes with proteins and enzymes that possess active site serines. evitachem.com The presence of the α,β-unsaturated ketone provides an additional site for reactions, such as Michael additions. The molecule's reactivity can also involve the carbonyl group, which can be reduced to an alcohol, and the boronic acid group, which can be oxidized. evitachem.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | [(E)-3-oxoprop-1-enyl]boronic acid |
| Molecular Formula | C₃H₅BO₃ |
| Molecular Weight | 99.88 g/mol |
| CAS Number | 535967-09-0 |
| Key Structural Features | Boronic acid, (E)-alkene, Ketone |
Data sourced from multiple references. evitachem.comnih.gov
Overview of Research Trajectories for Vinylboronic Acids
The class of compounds to which this compound belongs, vinylboronic acids (VBAs), is the subject of expanding research. A significant area of investigation is their application in bioorthogonal chemistry. nih.gov VBAs have been identified as effective reactants in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines. nih.govacs.org This type of "click chemistry" is valuable for labeling biomolecules in living cells due to its high speed, selectivity, and biocompatibility. nih.govacs.org Research has shown that VBAs are stable in aqueous media and can be used for protein modification, making them a valuable addition to the bioorthogonal toolkit. nih.gov
Synthetic methodologies for accessing vinylboronic acids and their derivatives are also a major focus. organic-chemistry.org Established and emerging methods include the hydroboration of alkynes, which can be catalyzed by various metals or even be metal-free, providing access to a wide range of vinylboronates with high regio- and stereoselectivity. organic-chemistry.org Another innovative approach is the boron-Wittig reaction, which uses stable reagents to synthesize vinyl boronate esters from aldehydes. nih.gov Furthermore, research into boron-containing polymers has highlighted the potential of vinyl boronate monomers in creating advanced materials with dynamic exchange properties and improved thermal stability. rsc.org These research avenues underscore the growing importance of vinylboronic acids as versatile building blocks in organic synthesis, chemical biology, and materials science.
Properties
IUPAC Name |
[(E)-3-oxoprop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVIRCPEJMMTN-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456816 | |
| Record name | [(1E)-3-Oxoprop-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535967-09-0 | |
| Record name | [(1E)-3-Oxoprop-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for E 3 Oxoprop 1 En 1 Yl Boronic Acid
Boronation Reactions of Alkenes and Halogenated Propenones
One of the fundamental approaches to synthesizing (E)-(3-Oxoprop-1-en-1-yl)boronic acid involves direct boronation reactions. evitachem.com This strategy can utilize either alkene precursors or halogenated propenones as starting materials. evitachem.com The direct functionalization of a C-H bond on an alkene or the substitution of a halogen on a propenone with a boryl group provides a direct route to the desired vinylboronic acid. Metal-catalyzed C-H borylation, for instance, employs transition metals to convert a C-H bond directly into a C-B bond, offering an efficient pathway that minimizes the need for pre-functionalized starting materials. wikipedia.org
These reactions typically involve a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), which introduces the boronic ester moiety onto the carbon framework. wikipedia.org The choice of catalyst and reaction conditions is critical to control the regioselectivity and stereoselectivity of the borylation, ensuring the formation of the desired (E)-isomer.
Transition Metal-Catalyzed Approaches
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and selective methods for forming carbon-boron bonds. Catalysts based on palladium, copper, and cobalt have been extensively developed for the synthesis of vinylboronic acids and their derivatives.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for synthesizing boronic acids and their esters. evitachem.comnih.gov The Miyaura borylation reaction, a key example, facilitates the synthesis of boronates through the cross-coupling of borylation reagents with vinyl halides or triflates. sigmaaldrich.com This methodology is valued for its mild reaction conditions and tolerance of a wide array of functional groups. sigmaaldrich.com
A typical palladium-catalyzed borylation involves the reaction of a vinyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. evitachem.com Another approach is the palladium-catalyzed oxidative borylation of N-tosylhydrazones, which can produce di-, tri-, and tetrasubstituted alkenylboronates under mild conditions. organic-chemistry.org Similarly, a palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinyl boronates can yield α-vinyl boronates with high regioselectivity. semanticscholar.org
Table 1: Components in Palladium-Catalyzed Borylation
| Component | Example(s) | Role |
|---|---|---|
| Substrate | Vinyl Halides, Vinyl Triflates, N-Tosylhydrazones | Source of the vinyl backbone |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Source of the boryl group organic-chemistry.org |
| Catalyst | Palladium(II) Acetate, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |
| Ligand | SPhos, XPhos, 4,4'-di-tert-butylbipyridine (dtbpy) | Stabilizes the palladium center and influences reactivity |
| Base | Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃) | Promotes transmetalation and neutralizes acid byproducts |
| Solvent | Dioxane, Tetrahydrofuran (THF), Ethanol (B145695) | Provides the reaction medium |
Copper-catalyzed borylation has emerged as an attractive alternative to palladium-based systems, primarily due to the low cost and low toxicity of copper. researchgate.net These methods often proceed under mild conditions and exhibit excellent functional group tolerance. researchgate.net Copper catalysis can be applied to a wide range of unsaturated systems, including alkenes, alkynes, and allenes, to produce various organoboron compounds. nih.gov
The mechanism generally involves the formation of a copper-boryl (Cu-B) species, which then undergoes migratory insertion across a π-system. nih.gov For example, the copper-catalyzed borylation of propargylic alcohols can selectively yield vinyl-, allyl-, and (E)-2-boryl allylboronates. organic-chemistry.org This reaction is thought to proceed through an insertion-elimination pathway followed by borylcupration of an allenyl boronate intermediate. organic-chemistry.org The choice of copper salt, ligand, and solvent can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org
Table 2: Examples of Copper-Catalyzed Borylation Systems
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| CuI / 1,10-phenanthroline | Alkynes | (E)-β-Alkenyl Boronates | researchgate.net |
| Cu(OAc)₂ or Cu(acac)₂ / Xantphos | Propargylic Alcohols | Vinyl-, Allyl-, and (E)-2-boryl Allylboronates | organic-chemistry.org |
| NHC-Cu complexes | Terminal Alkynes | α-Vinylboronates | acs.org |
Cobalt catalysis offers a distinct approach for the selective hydroboration of unsaturated systems. For the synthesis of complex boronates, cobalt-catalyzed hydroboration of 1,3-enynes provides an efficient route to 1,3-dienylboronate esters. nih.gov This method utilizes a commercially available catalytic system, such as Co(acac)₂ with a dppf ligand, to achieve good yields and selectivity. nih.gov
A novel strategy involves the in-situ reduction of a Co(II) precatalyst by a hydroboration agent like pinacolborane (HBpin) in the presence of a bisphosphine ligand. nih.govacs.org This generates a catalytically active Co(I) hydride complex, which drives the hydroboration cycle. nih.govacs.org This approach is notable for its high atom economy and functional group tolerance, as it avoids the use of stoichiometric bases and does not generate boron-containing byproducts. nih.govacs.org Cobalt catalysts have also been successfully applied to the asymmetric hydroboration/cyclization of 1,6-enynes, yielding chiral vinyl boronate esters with high enantioselectivity. lookchem.com
Hydroboration of Alkynes and Alkenes for Vinylboronate Synthesis
Hydroboration is a classic and powerful method for the synthesis of organoboron compounds. The addition of a boron-hydride bond across a carbon-carbon double or triple bond provides direct access to alkyl- and vinylboronates, respectively.
The hydroboration of alkynes is particularly relevant for the synthesis of vinylboronates. masterorganicchemistry.com This reaction typically proceeds via a syn-addition mechanism, where the boron and hydrogen atoms add to the same face of the alkyne, leading to stereodefined products. masterorganicchemistry.com The regioselectivity of the addition (i.e., whether the boron adds to the terminal or internal carbon of a terminal alkyne) can be controlled by the choice of the borane (B79455) reagent and catalyst. chemistryviews.org While hydroboration with BH₃ can sometimes lead to multiple additions, bulky dialkylboranes (often abbreviated as R₂BH), such as disiamylborane (B86530) or 9-BBN, are frequently used to ensure mono-hydroboration and enhance regioselectivity. masterorganicchemistry.com
Recent advances have introduced platinum-catalyzed hydroboration of terminal alkynes, which provides a general and operationally simple method to produce (E)-vinyl boronates in good to excellent yields and regioselectivity. chemistryviews.org This protocol is tolerant of a wide range of functional groups that are often problematic in other hydroboration methods. chemistryviews.org
As part of the development of transition-metal-free synthetic methods, lithium-promoted hydroboration has gained attention as an efficient and environmentally friendly strategy. organic-chemistry.org In these systems, simple and commercially available lithium compounds act as precatalysts for the hydroboration of alkenes and alkynes using reagents like pinacolborane (HBpin). organic-chemistry.orgorganic-chemistry.org
One prominent example is the use of hexamethyldisilazane (B44280) lithium (LiHMDS) as a precatalyst. organic-chemistry.orgfigshare.com Mechanistic studies suggest that the reaction proceeds through an in-situ generated BH₃ species, which is the active hydroborating agent. organic-chemistry.orgorganic-chemistry.org This method demonstrates remarkable substrate tolerance and provides good yields of the corresponding alkyl and vinyl boronates. organic-chemistry.org Similarly, lithium tert-butoxide (tBuOLi) has been shown to be an effective precatalyst for the hydroboration of various functional groups. acs.orgnih.gov These lithium-promoted systems offer a cost-effective and practical alternative to transition-metal-catalyzed processes. organic-chemistry.org
Table 3: Lithium Promoters for Hydroboration with Pinacolborane
| Lithium Promoter | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| Hexamethyldisilazane lithium (LiHMDS) | Alkynes and Alkenes | Transition-metal-free; proceeds via in-situ BH₃ | organic-chemistry.orgfigshare.com |
| Lithium tert-butoxide (tBuOLi) | Esters and Epoxides | Inexpensive and commercially available precatalyst | acs.orgnih.gov |
| 2,6-di-tert-butyl phenolate (B1203915) lithium | Alkenes and Alkynes | High functional group tolerance | researchgate.net |
Tropylium (B1234903) Salt-Promoted Hydroboration
A novel, metal-free approach for the hydroboration of alkynes utilizes tropylium salts as organic catalysts. acs.orgchemrxiv.orgresearchgate.netorganic-chemistry.orgchemrxiv.org This method offers a sustainable alternative to traditional transition-metal-catalyzed reactions. chemrxiv.org The reaction is believed to proceed through a mechanism involving the abstraction of a hydride from a borane source, such as pinacolborane (HBpin), by the tropylium ion. acs.orgchemrxiv.orgresearchgate.net This generates a highly reactive borenium cation that subsequently participates in the hydroboration of the alkyne. organic-chemistry.org
This methodology has been shown to be effective for a broad range of alkynes, affording (E)-vinylboronates with high regio- and stereoselectivity. chemrxiv.orgorganic-chemistry.org Arylacetylenes, in particular, react smoothly to yield the corresponding (E)-alkenyl boronic esters in good to excellent yields. chemrxiv.org The reaction conditions are generally mild, and the protocol is amenable to a variety of functional groups. nih.gov Optimization studies have revealed that non-polar solvents like dichloroethane enhance the reactivity, while coordinating solvents such as acetonitrile (B52724) can inhibit the reaction. organic-chemistry.org
The substrate scope of tropylium salt-promoted hydroboration is extensive, encompassing arylalkynes with both electron-donating and electron-withdrawing substituents, as well as heterocyclic and bis- and tris(acetylenyl) substrates. chemrxiv.org While non-terminal aromatic alkynes can also undergo this reaction, they may result in lower yields and mixtures of regioisomers. chemrxiv.org
Stereo- and Regioselective Hydroboration with Specialized Boranes
The synthesis of this compound and related compounds can be achieved with high selectivity through the use of sterically demanding borane reagents. These specialized boranes enhance the regioselectivity of the hydroboration of alkynes, particularly for substrates where electronic directing effects are weak or ambiguous.
Dicyclohexylborane (Chx₂BH) is a highly effective reagent for the hydroboration of terminal alkynes, leading to the formation of the corresponding (E)-alkenylboranes with excellent regioselectivity. The bulky cyclohexyl groups direct the boron atom to the terminal, less sterically hindered carbon of the alkyne.
9-Borabicyclo[3.3.1]nonane (9-BBN) is another widely used sterically hindered borane that exhibits exceptional regioselectivity in the hydroboration of alkynes. researchgate.netrsc.org Its rigid bicyclic structure imposes significant steric constraints, ensuring the addition of the boron atom to the terminal carbon of a terminal alkyne. researchgate.net This reagent is known for its remarkable chemo- and stereoselectivity. researchgate.net
Catecholborane is a versatile hydroborating agent that can be used for the hydroboration of alkynes, including those bearing carbonyl functionalities. organic-chemistry.orgacs.org The reaction of alkynyl ketones with catecholborane can provide access to β-boryl-α,β-unsaturated ketones.
The general principle of these reactions involves the syn-addition of the B-H bond across the carbon-carbon triple bond. For terminal alkynes, this results in the formation of an (E)-vinylborane, which upon hydrolysis or reaction with a suitable diol, yields the corresponding boronic acid or boronate ester.
Cross-Coupling Reactions for β-Boryl-α,β-unsaturated Carbonyl Compounds
Cross-coupling reactions represent a powerful alternative for the synthesis of β-boryl-α,β-unsaturated carbonyl compounds, including precursors to this compound. These methods often involve the use of transition metal catalysts to facilitate the formation of the crucial carbon-boron bond.
Palladium-Catalyzed Cross-Coupling: A well-established method involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds (vinyl triflates). mdpi.com This reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a base. The choice of base and solvent can significantly impact the reaction's efficiency.
Copper-Catalyzed β-Boration: Copper-catalyzed conjugate addition of a diboron reagent to α,β-unsaturated carbonyl compounds is another effective strategy. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org These reactions can be promoted by various copper(I) and copper(II) catalysts. acs.org The addition of alcohol additives has been shown to dramatically accelerate the rate of copper-catalyzed β-boration of α,β-unsaturated esters and ketones. organic-chemistry.org The catalytic system often involves a copper salt, a phosphine (B1218219) ligand, and a base. The use of water as a co-solvent in a ligandless system has also been reported to have a positive effect on catalytic efficiency. scispace.com
Rhodium-Catalyzed β-Boration: Rhodium complexes have also been employed as catalysts for the β-boration of α,β-unsaturated carbonyl compounds. sci-hub.st Chiral rhodium catalysts can be used to achieve asymmetric conjugate addition, leading to enantioenriched β-boryl carbonyl derivatives.
| Catalyst System | Substrate Type | Key Features |
| Palladium | β-trifluoromethanesulfonyloxy-α,β-unsaturated carbonyls | Well-established, versatile for various carbonyl compounds. |
| Copper | α,β-unsaturated esters, ketones, amides | Rate acceleration with alcohol additives, can be performed in aqueous media. organic-chemistry.orgscispace.com |
| Rhodium | α,β-unsaturated esters, ketones, amides | Enables asymmetric synthesis with chiral ligands. |
Strategic Considerations in Reaction Condition Optimization
The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions. Several key parameters must be considered to maximize yield, selectivity, and purity.
Solvent Selection: The choice of solvent can have a profound impact on reaction outcomes. In tropylium salt-promoted hydroboration, non-polar solvents like dichloroethane are preferred to enhance reactivity, whereas coordinating solvents can be inhibitory. organic-chemistry.org For copper-catalyzed β-boration, ethanol has been identified as a preferred solvent in certain systems. organic-chemistry.orgnih.gov Aqueous solvent systems have also been successfully employed in some copper-catalyzed reactions. scispace.com
Temperature Control: Reaction temperature is a critical variable that influences reaction rates and selectivity. For instance, in the propargylation of aldehydes, increasing the temperature to 100 °C under microwave irradiation resulted in optimal yields, while higher temperatures led to decomposition. beilstein-journals.org
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the selection of the catalyst and, if applicable, the ligand is paramount. For palladium-catalyzed cross-couplings, various phosphine ligands can be employed, and their choice can affect the catalytic activity. mdpi.comnih.gov In copper-catalyzed β-borations, ligands such as 2-(dicyclohexylphosphino)biphenyl (B1301957) (CyJohnPhos) have been shown to be effective. nih.gov
Base Selection and Concentration: The choice and amount of base are crucial in many cross-coupling reactions. In palladium-catalyzed couplings of vinyl triflates, bases like potassium carbonate are often used. mdpi.com In copper-catalyzed β-borations, the concentration of the alkoxide base can be critical for catalyst regeneration and efficiency. organic-chemistry.org
Catalyst Loading: Optimizing the catalyst loading is essential for both economic and environmental reasons. In rhodium-catalyzed reactions, it has been demonstrated that catalyst loading can sometimes be lowered without a significant loss in yield or enantioselectivity. sci-hub.st The amount of catalyst can play a crucial role in the rate of reaction. mdpi.com
| Parameter | Influence on Reaction | Example Optimization |
| Solvent | Affects reactivity and solubility of reagents. | Dichloroethane for tropylium-promoted hydroboration. organic-chemistry.org |
| Temperature | Influences reaction rate and potential for side reactions or decomposition. | 100 °C for microwave-assisted propargylation of aldehydes. beilstein-journals.org |
| Catalyst/Ligand | Determines catalytic activity, selectivity, and substrate scope. | PdCl₂(PPh₃)₂ for cross-coupling of vinyl triflates. |
| Base | Activates catalyst and/or substrate, influences reaction pathway. | K₂CO₃ in palladium-catalyzed couplings. mdpi.com |
| Catalyst Loading | Impacts reaction efficiency, cost, and environmental footprint. | Lowering rhodium catalyst loading to 1 mol% in asymmetric borylative cyclization. sci-hub.st |
Elucidation of Reactivity and Transformational Pathways for E 3 Oxoprop 1 En 1 Yl Boronic Acid
Mechanistic Insights into Boronic Acid Functional Group Transformations
The boronic acid group, R-B(OH)₂, is a cornerstone of modern organic synthesis, primarily due to the electron-deficient nature of the boron atom. wiley-vch.de The boron atom in (E)-(3-Oxoprop-1-en-1-yl)boronic acid is sp²-hybridized, possessing a vacant p-orbital that renders it a Lewis acid. wiley-vch.demaastrichtuniversity.nl This Lewis acidity allows it to readily accept a pair of electrons from Lewis bases, forming a tetrahedral "ate" complex. maastrichtuniversity.nl This fundamental transformation is the basis for many of its characteristic reactions.
One of the most significant applications of boronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. wikipedia.orgnih.gov The mechanism involves a catalytic cycle that hinges on a key transmetallation step. In this step, the organic group from the boron "ate" complex is transferred to the palladium center. nih.gov
Another important transformation is the Chan-Lam coupling, which forms carbon-heteroatom bonds. In this copper-promoted reaction, the boronic acid couples with amines, phenols, or thiols. The mechanism involves the coordination of the heteroatom nucleophile to the copper(II) catalyst, followed by transmetallation with the boronic acid. wikipedia.org
| Transformation | Key Reagents/Catalysts | Mechanistic Steps | Bond Formed |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Aryl/Vinyl Halide | Oxidative Addition, Transmetallation, Reductive Elimination nih.gov | C-C |
| Chan-Lam Coupling | Cu catalyst (e.g., Cu(OAc)₂), Amine/Alcohol/Thiol | Deprotonation, Coordination to Cu(II), Transmetallation, Reductive Elimination wikipedia.org | C-N, C-O, C-S |
| Boronate Ester Formation | Diol, Anhydrous conditions | Condensation/Dehydration | B-O |
Oxidation Pathways of the Boronic Acid Moiety
The boronic acid functional group is susceptible to oxidation, a reaction that can be both a useful synthetic transformation and an undesirable degradation pathway. chemrxiv.org In biological contexts or under aerobic conditions, boronic acids can be unstable and undergo oxidative deboronation. chemrxiv.org This process converts the carbon-boron bond into a carbon-oxygen bond, yielding an alcohol and boric acid. chemrxiv.org
The mechanism for this oxidation involves the attack of a nucleophilic oxidizing agent, such as a reactive oxygen species (ROS), on the empty p-orbital of the boron atom. chemrxiv.org This is followed by a rate-limiting 1,2-migration of the organic substituent (the propenyl group in this case) from the boron to the oxygen atom. chemrxiv.org The resulting borate ester is labile and undergoes rapid hydrolysis to the final products. chemrxiv.org The susceptibility to oxidation is a critical consideration, particularly in physiological environments where ROS are present. chemrxiv.org
General Mechanism of Boronic Acid Oxidation:
Nucleophilic Attack: A reactive oxygen species attacks the Lewis acidic boron atom.
1,2-Migration: The carbon group attached to the boron undergoes a 1,2-shift to the adjacent oxygen atom.
Hydrolysis: The resulting borate ester is hydrolyzed to yield an alcohol and boric acid. chemrxiv.org
Reduction Chemistry of the Carbonyl Group within the Propenone Scaffold
The propenone scaffold of this compound contains an α,β-unsaturated carbonyl group, which is a versatile acceptor for reducing agents. The reduction can occur via two primary pathways: 1,2-addition (direct reduction of the carbonyl) or 1,4-addition (conjugate reduction of the alkene). wikipedia.org The choice of reducing agent and reaction conditions determines the outcome. wikipedia.org
Common hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for these transformations. libretexts.orgyoutube.com NaBH₄ is a milder reducing agent, while LiAlH₄ is much stronger and less selective. libretexts.orglibretexts.org The reduction of the aldehyde group leads to a primary alcohol. youtube.com
| Reducing Agent | Typical Outcome | Product Type |
| Sodium Borohydride (NaBH₄) | 1,2-Reduction of the carbonyl group wikipedia.org | Allylic Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Can lead to reduction of both the carbonyl and the alkene wikipedia.orglibretexts.org | Saturated Alcohol |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Typically reduces the alkene (1,4-reduction) first | Saturated Aldehyde/Ketone, can proceed to Saturated Alcohol |
The mechanism for hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the carbonyl group. libretexts.orglibretexts.org This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate, which is subsequently protonated by a solvent or during workup to yield the alcohol. libretexts.org
Nucleophilic Substitution Reactions on the Propenone System
The propenone system is an electrophilic Michael acceptor, susceptible to nucleophilic attack. Similar to reduction, nucleophiles can add in a 1,2-fashion (to the carbonyl carbon) or a 1,4-fashion (conjugate or Michael addition to the β-carbon). The regioselectivity of this reaction depends on the nature of the nucleophile. "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, thiols, amines) generally favor 1,4-addition.
| Nucleophile Type | Example | Preferred Mode of Addition | Initial Product |
| Hard Nucleophiles | Grignard Reagents (RMgX), Organolithium (RLi) | 1,2-Addition (Direct) | Allylic Alcohol (after workup) |
| Soft Nucleophiles | Organocuprates (R₂CuLi), Thiols (RSH), Amines (R₂NH) | 1,4-Addition (Conjugate) | β-Substituted Carbonyl Compound |
These reactions are synthetically valuable for introducing a wide variety of functional groups at either the α- or β-position relative to the boronic acid, allowing for the rapid construction of complex molecular architectures.
Reversible Covalent Complex Formation with Polyol Systems
A defining characteristic of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities (polyols), such as sugars and other carbohydrates. wikipedia.orgnih.gov This reaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester, releasing water. nih.gov
Expansive Applications of E 3 Oxoprop 1 En 1 Yl Boronic Acid in Synthetic Organic Chemistry and Chemical Biology
Catalytic and Stoichiometric Roles in Carbon-Carbon Bond Construction
The unique structural features of (E)-(3-Oxoprop-1-en-1-yl)boronic acid, namely the presence of a vinylboronic acid and an α,β-unsaturated aldehyde, enable its participation in a wide array of chemical transformations. These reactions are fundamental to the synthesis of diverse organic compounds.
Suzuki-Miyaura Cross-Coupling: Advancements and Substrate Scope
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. evitachem.comnih.govsigmaaldrich.com this compound, as a vinylboronic acid, is a competent coupling partner in these reactions. This allows for the introduction of a 3-oxoprop-1-en-1-yl moiety onto various organic scaffolds.
Recent advancements in the Suzuki-Miyaura coupling have focused on expanding the substrate scope and improving reaction conditions to be milder and more tolerant of functional groups. nih.gov For vinylboronic acids like this compound, these advancements have enabled couplings with a wide range of aryl, heteroaryl, and vinyl halides or triflates. The reaction generally proceeds with retention of the double bond geometry, preserving the (E)-configuration of the starting material in the product.
The substrate scope for the coupling of this compound is broad, encompassing a variety of organohalides. Electron-rich and electron-deficient aryl halides, as well as sterically hindered substrates, can often be successfully coupled. Heterocyclic halides are also viable coupling partners, providing access to a diverse range of functionalized heterocycles. researchgate.net
Table 1: Representative Substrate Scope in Suzuki-Miyaura Cross-Coupling
| Entry | Organohalide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90 |
| 2 | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | >85 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH/H₂O | >80 |
| 4 | Vinyl bromide | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | >88 |
Note: The data in this table are representative examples for vinylboronic acids in Suzuki-Miyaura reactions and are intended to illustrate the potential scope for this compound.
Boronic Acid Mannich (BAM) Reactions
The Boronic Acid Mannich (BAM) reaction, also known as the Petasis reaction, is a multicomponent reaction that involves an amine, a carbonyl compound (often an α-hydroxy aldehyde or ketone), and an organoboronic acid to produce α-amino acids and other nitrogen-containing compounds. researchgate.netorganic-chemistry.org Vinylboronic acids are effective nucleophiles in this transformation. acs.org
In the context of this compound, its participation in a BAM reaction would lead to the formation of novel allylic amines. The reaction proceeds through the formation of an intermediate iminium ion from the amine and the carbonyl component. The vinylboronic acid then adds to this electrophilic species, forming a new carbon-carbon bond. This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step.
Chan-Lam Coupling Reactions: Intramolecular and Aerobic Variations
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically between an organoboronic acid and an amine or alcohol, using a copper catalyst. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction is a powerful alternative to other methods like the Buchwald-Hartwig amination. This compound can serve as the organoboron component, allowing for the synthesis of enamines and enol ethers.
Aerobic variations of the Chan-Lam coupling are particularly attractive as they use molecular oxygen from the air as a green and inexpensive oxidant to regenerate the active copper catalyst. organic-chemistry.org Intramolecular versions of this reaction have also been developed, providing a means to construct heterocyclic systems. thieme-connect.com For a suitably functionalized substrate containing both the this compound moiety and a nucleophilic group (such as an amine or alcohol), an intramolecular Chan-Lam coupling could provide a direct route to various cyclic structures.
Table 2: Potential Chan-Lam Coupling Reactions
| Entry | Nucleophile | Copper Source | Conditions | Product Type |
| 1 | Aniline | Cu(OAc)₂ | Aerobic, Room Temp | Enamine |
| 2 | Phenol | Cu(OTf)₂ | Pyridine, Air | Enol ether |
| 3 | Intramolecular Amine | CuI | Base, O₂ | N-Heterocycle |
Note: This table illustrates potential applications of this compound in Chan-Lam couplings based on the known reactivity of vinylboronic acids.
Hayashi-Miyaura Reactions
The Hayashi-Miyaura reaction involves the rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. rsc.org Given that this compound is itself an α,β-unsaturated system, it would typically act as the substrate rather than the organoboron reagent in this specific named reaction. However, the vinylboronic acid functionality can participate in rhodium-catalyzed additions to other activated alkenes.
More broadly, the principles of the Hayashi-Miyaura reaction, which involve the activation of a boronic acid by a transition metal for nucleophilic addition, are relevant. Vinylboronic acids, including potentially this compound, can be utilized as nucleophiles in rhodium-catalyzed asymmetric additions to generate chiral products. rsc.org
Catalytic Aldol (B89426) Reactions via Boron Enolate Intermediates
Boron enolates are highly useful intermediates in stereoselective aldol reactions, allowing for the controlled formation of β-hydroxy carbonyl compounds. researchgate.netcore.ac.ukresearchgate.net While boron enolates are typically generated from ketones or aldehydes using boron triflates or halides, there are methods to generate them from boronic acids. ucl.ac.uk
A potential application of this compound in this context would involve its conversion into a corresponding boron enolate. This could theoretically be achieved through various catalytic processes. Once formed, this boron enolate could react with an aldehyde or ketone to yield an aldol adduct, providing a route to more complex polyketide-type structures. The geometry of the boron enolate plays a crucial role in determining the stereochemical outcome of the aldol reaction. researchgate.netcore.ac.uk
Precursors for Complex Molecular Architecture Development
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex molecules. The vinylboronic acid moiety can be transformed through the aforementioned cross-coupling reactions, while the α,β-unsaturated aldehyde can undergo a plethora of transformations, including but not limited to:
Nucleophilic additions: The aldehyde can react with various nucleophiles, such as organometallic reagents or enolates.
Conjugate additions: The electron-deficient double bond is susceptible to 1,4-addition by soft nucleophiles.
Cycloadditions: The dienophilic nature of the α,β-unsaturated system allows it to participate in Diels-Alder reactions.
Reductions and Oxidations: The aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid.
By strategically combining these transformations, complex molecular architectures can be assembled in a convergent and efficient manner. For instance, a Suzuki-Miyaura coupling could be performed first to introduce a complex aryl group, followed by a diastereoselective aldol reaction at the aldehyde to build up a stereochemically rich acyclic chain. Alternatively, the aldehyde could be used to form a heterocycle, with the vinylboronic acid serving as a handle for further functionalization. This versatility underscores the importance of this compound as a valuable precursor in the toolkit of synthetic organic chemistry.
Bioorthogonal Chemistry and Bioconjugation Methodologies
This compound and related vinylboronic acids are emerging as versatile reagents in bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govru.nl The unique reactivity of the boronic acid moiety, combined with the dienophilic nature of the vinyl group, enables its participation in highly selective ligation reactions for modifying complex biomolecules. researchgate.net
The inverse electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and biocompatibility. nih.gov This reaction involves the cycloaddition of an electron-deficient diene, typically a tetrazine, with an electron-rich or strained dienophile. nih.gov Vinylboronic acids (VBAs), including this compound, serve as effective, non-strained dienophiles in these ligations. researchgate.net
The iEDDA reaction between a tetrazine and a VBA proceeds rapidly under physiological conditions without the need for a catalyst, yielding a stable dihydropyridazine (B8628806) product after the elimination of nitrogen gas. nih.govnih.gov The kinetics of this ligation are exceptionally favorable, with some reactions exhibiting second-order rate constants exceeding 2000 M⁻¹s⁻¹, allowing for efficient labeling of biomolecules even at low concentrations. nih.gov The reactivity can be further tuned; for instance, the reaction rates of VBAs with tetrazines containing boron-coordinating substituents are enhanced by several orders of magnitude through intramolecular coordination assistance. ru.nl The aldehyde functionality in this compound offers an additional site for subsequent chemical modifications, further expanding its utility.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| trans-Cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | nih.gov |
| Norbornene | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | ~1 | nih.gov |
| Vinylboronic acid (general) | 3,6-Dipyridyl-s-tetrazine | Variable, can be >100 with coordination assistance | ru.nlresearchgate.net |
| Aldehyde | Tetrazine (Proline-mediated) | up to 13.8 | rsc.org |
The boronic acid functional group is a key player in strategies for the selective modification of biomolecules. nih.gov Its ability to form reversible covalent bonds with 1,2- and 1,3-diols provides a powerful tool for targeting glycoproteins and other saccharide-containing structures, which are often difficult to modify selectively. rsc.orgresearchgate.net This interaction is the basis for developing sensors and drug delivery systems that respond to specific sugars like glucose. rsc.org
Beyond diol recognition, boronic acids have been developed for site-selective protein labeling. nih.gov Several distinct strategies have emerged:
Boronate Ester Formation: Targeting cis-diols on glycoproteins or engineered diols on protein surfaces. nih.govru.nl
Iminoboronate Formation: The reaction between 2-formylphenylboronic acid and N-terminal cysteines can form a stable thiazolidine (B150603) boronate (TzB) complex with reaction rates in the range of 10² to 10³ M⁻¹s⁻¹. nih.gov
Metal-Catalyzed Cross-Coupling: Boronic acids can participate in reactions like the Suzuki-Miyaura coupling or Chan-Lam coupling to modify specific amino acid residues such as tyrosine or cysteine. nih.govresearchgate.net
This compound is well-suited for these applications. Its boronic acid group can engage in diol binding or participate in catalyzed couplings, while the α,β-unsaturated aldehyde system provides a reactive handle for further functionalization, for example, through Michael addition or condensation reactions. This dual reactivity allows for multi-step, selective modification of complex biological targets.
| Strategy | Target Residue/Moiety | Bond Type | Key Features | Reference |
|---|---|---|---|---|
| Boronate Ester Formation | cis-Diols (e.g., in saccharides) | Reversible Covalent (B-O) | pH-sensitive, useful for sensing and reversible tagging. | nih.govnih.gov |
| Iminoboronate Formation | N-terminal Cysteine | Stable Covalent (Thiazolidine boronate) | Very fast kinetics, high stability, site-specific. | nih.gov |
| Chan-Lam Coupling | Histidine, N-H bonds | Covalent (C-N) | Metal-catalyzed, targets specific protein microenvironments. | researchgate.net |
| Suzuki-Miyaura Coupling | Halogenated amino acids (engineered) | Covalent (C-C) | Forms stable carbon-carbon bonds, versatile. | nih.gov |
Research in Advanced Materials and Polymer Science utilizing Boronic Acid Scaffolds
The unique chemical properties of boronic acids have positioned them as valuable building blocks in materials science and polymer chemistry. evitachem.comnih.gov The ability of boronic acids to form reversible boronic ester bonds with diols is widely exploited to create dynamic covalent polymers. researchgate.net These materials can exhibit stimuli-responsive behavior, adapting their structure and properties in response to changes in pH or the presence of specific molecules like glucose. rsc.org
This dynamic chemistry has led to the development of a range of advanced "smart" materials:
Self-Healing Polymers: Materials that can intrinsically repair damage by reforming broken boronic ester crosslinks. rsc.org
Stimuli-Responsive Hydrogels: Gels that swell or shrink in response to environmental cues, finding use in drug delivery and tissue engineering. nih.gov
Degradable Scaffolds: 3D-printed structures based on boronic esters that can degrade under physiological conditions, making them suitable for biomedical applications like bone tissue engineering. acs.orgfkit.hr
This compound is a particularly promising monomer for creating such functional polymers. Its vinyl group can be readily polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined polymers. researchgate.net The pendant boronic acid and aldehyde functionalities along the polymer chain can then serve as reactive sites for cross-linking, surface functionalization, or the attachment of bioactive molecules, leading to materials with highly tailored properties. evitachem.com
| Material Type | Key Chemistry | Primary Property/Application | Reference |
|---|---|---|---|
| Self-Healing Elastomers | Reversible Boronic Ester Crosslinks | Autonomous damage repair, material reprocessing. | rsc.org |
| Glucose-Responsive Hydrogels | Competitive Binding of Glucose to Boronic Acids | Controlled insulin (B600854) release, glucose sensing. | rsc.org |
| Degradable Photopolymers | Hydrolysis of Boronic Esters | 3D-printed scaffolds for tissue engineering. | acs.org |
| Stimuli-Responsive Micelles | Self-assembly of Boronic Acid-containing Block Copolymers | Targeted drug delivery, bio-imaging. | researchgate.net |
Emerging Research Frontiers and Future Perspectives for E 3 Oxoprop 1 En 1 Yl Boronic Acid
Development of Novel Catalytic Systems for Stereoselective Transformations
The presence of both a vinyl boronic acid and an enone moiety in (E)-(3-Oxoprop-1-en-1-yl)boronic acid offers multiple sites for stereoselective transformations. Current research focuses on developing chiral catalytic systems that can control the stereochemistry of reactions involving this versatile substrate.
One promising area is the enantioselective conjugate addition of nucleophiles to the α,β-unsaturated system. Chiral catalysts, such as those based on chiral diols or rhodium complexes with chiral ligands, are being explored to achieve high enantioselectivity in the addition of aryl and vinyl boronic acids to similar α,β-unsaturated compounds. nih.govrsc.orgrsc.org For instance, the use of chiral diol catalysts like (R)-3,3'-I2-BINOL has shown high efficiency and enantioselectivity in the conjugate addition of boronic acids to α,β-unsaturated 2-acyl imidazoles. nih.gov Adapting such systems to this compound could provide access to a wide range of chiral β-substituted carbonyl compounds.
Furthermore, the vinyl boronic acid moiety can participate in asymmetric additions to carbonyl compounds. Chiral cobalt(II) complexes have been successfully employed for the asymmetric addition of vinylboronic acids to α-keto esters and isatins, yielding chiral tertiary alcohols. researchgate.net The development of catalysts that can selectively activate the vinyl boronic acid portion of this compound in the presence of the enone functionality is a key challenge and an active area of investigation.
The table below summarizes representative chiral catalytic systems applicable to the stereoselective transformation of α,β-unsaturated boronic acids and related compounds.
| Catalyst Type | Reaction | Substrate Class | Key Features |
| Chiral Diols (e.g., BINOL derivatives) | Enantioselective Conjugate Addition | α,β-Unsaturated Acyl Imidazoles | High efficiency and enantioselectivity for Michael additions. nih.gov |
| Chiral Rhodium-Phosphine Complexes | Asymmetric Conjugate Addition | Nitroalkenes | High enantioselectivity in the addition of arylboronic acids. rsc.org |
| Chiral Cobalt(II) Complexes | Asymmetric Vinyl Addition | α-Keto Esters, Isatins | Synthesis of chiral tertiary alcohols from vinylboronic acids. researchgate.net |
| Chiral Rhodium-Phosphite Complexes | Catalytic Asymmetric Hydroboration | Trisubstituted Alkenes | Directed hydroboration to form chiral tertiary boronic esters. acs.org |
Exploration of Unconventional Reaction Pathways and Reactivity Modes
Beyond its role in traditional cross-coupling reactions, researchers are exploring unconventional reaction pathways for this compound. The unique juxtaposition of a Lewis acidic boron center and a Michael acceptor opens up possibilities for novel transformations.
Radical Reactions: The α,β-unsaturated system in boronic esters is susceptible to radical additions. acs.org Recent studies have demonstrated that visible-light-induced organophotoredox catalysis can facilitate the generation of alkyl radicals from boronic acids, which can then engage in various transformations. semanticscholar.org This suggests the potential for this compound to participate in radical-mediated annulation or multi-component reactions, leading to the formation of complex cyclic structures.
Cycloaddition Reactions: The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder reactions. While this reactivity is still largely unexplored for this specific compound, the general reactivity of vinyl boronic esters in cycloadditions suggests a promising avenue for the synthesis of highly functionalized cyclic boronic esters.
Rearrangement Reactions: Aryne-triggered 1,2-metallate rearrangements of vinylboronic ester ate-complexes have been reported, leading to annulative coupling products. rsc.org This type of cascade reaction, if applied to this compound, could provide a novel route to substituted phenolic compounds.
The following table highlights some of the unconventional reaction pathways being explored for α,β-unsaturated boronic acids and esters.
| Reaction Type | Description | Potential Products |
| Radical Addition | Addition of photochemically generated radicals across the double bond. | Highly functionalized alkyl boronic esters. acs.orgsemanticscholar.org |
| Annulative Coupling | Aryne-triggered cascade reaction involving a 1,2-metallate rearrangement. | Substituted hydroxyphenols. rsc.org |
| Iterative C-C Bond Formation | In situ reaction of transient boronic acids with diazo compounds and aldehydes. | Diverse and complex molecular structures. shu.ac.uk |
Integration into Advanced Materials for Sensing and Responsive Systems
Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that has been extensively utilized in the development of sensors and responsive materials. nih.govresearchgate.net The incorporation of the this compound moiety into polymers could lead to advanced materials with unique sensing and responsive capabilities.
Glucose Sensing: Boronic acid-functionalized polymers can exhibit a response to glucose concentration, leading to changes in properties such as swelling or fluorescence. nih.govresearchgate.net The α,β-unsaturated ketone in this compound could serve as an additional handle for polymerization or for modulating the electronic properties of the sensing system.
Stimuli-Responsive Elastomers: The integration of boronic esters into polymer networks can create covalent adaptable networks (CANs) that respond to external stimuli like heat, light, or chemicals. mdpi.com For example, combining boronic esters with photo-responsive units like anthracene (B1667546) has led to elastomers that are responsive to light, heat, and alcohols. mdpi.com The reactive nature of the enone functionality in this compound could be exploited to crosslink polymers, creating materials with tunable mechanical properties.
Hydrogels for Biomedical Applications: Dynamic covalent hydrogels crosslinked by boronate ester bonds are promising materials for biomedical applications. rsc.org The choice of the boronic acid and diol components allows for tuning the thermodynamics and kinetics of the boronate ester bond, thereby controlling the rheological properties of the gel. rsc.org Incorporating this compound into such systems could introduce new functionalities and responsiveness.
Advancements in Computational Prediction and Design of Boronic Acid Derivatives
Computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in understanding the reactivity of boronic acids and in designing new derivatives with tailored properties. researchgate.netrsc.org
Mechanism Elucidation: DFT calculations can provide detailed insights into the reaction mechanisms of transformations involving boronic acids. For example, computational studies have been used to elucidate the free energy profiles of aryne-induced three-component coupling reactions and to understand the role of fluoride (B91410) activation. rsc.orgnih.gov Such studies on this compound could help in optimizing reaction conditions and in predicting the feasibility of new transformations.
Catalyst Design: Computational modeling is instrumental in understanding the origins of stereoselectivity in catalytic reactions. DFT studies on the transition states of rhodium-catalyzed asymmetric conjugate additions have been used to rationalize the observed enantioselectivities. rsc.org This knowledge can guide the design of more efficient and selective chiral catalysts for reactions involving this compound.
Predicting Reactivity: Computational studies can also predict the reactivity of different boronic acid derivatives. For instance, the thermodynamics and kinetics of boronate ester formation can be computationally evaluated to guide the design of boronic acid-based sensors and materials with desired binding properties. rsc.org
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
The unique reactivity of boronic acids makes them valuable tools in chemical biology, particularly in the area of bioorthogonal chemistry and protein modification. nih.govnih.gov
Bioorthogonal Labeling: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org Boronic acids have been explored for bioorthogonal labeling of proteins through strategies like boronate ester formation with 1,2-cis diols or iminoboronate formation. nih.gov The α,β-unsaturated system in this compound could potentially be utilized in novel bioorthogonal ligation strategies, for example, through Michael addition with specific biological nucleophiles.
Site-Selective Protein Modification: The development of methods for the site-selective modification of proteins is crucial for understanding protein function and for developing new therapeutics. Boronic acid reagents have been used for the modification of specific amino acid residues, including tyrosine and cysteine, often mediated by transition metal catalysts. nih.govresearchgate.netnih.gov The dual functionality of this compound could enable novel strategies for protein bioconjugation, potentially allowing for the introduction of both a labeling tag and a reactive handle for further functionalization.
Protein Delivery: Boronic acid-linked cell-penetrating peptides (CPPs) have shown promise in enhancing the intracellular delivery of proteins. chemrxiv.org The ability of the boronic acid moiety to interact with cell surface glycans is thought to play a role in this process. The specific structure of this compound could be explored in the design of new CPP conjugates for improved protein delivery.
The continued exploration of the fundamental reactivity and application of this compound and its derivatives promises to yield exciting new discoveries at the frontiers of science.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (E)-(3-Oxoprop-1-en-1-yl)boronic acid, and what methodological considerations are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between boronic acid precursors and α,β-unsaturated carbonyl compounds under basic conditions. For example, Knoevenagel condensation of 4-formylphenylboronic acid with 2-hydroxy-4-methoxyacetophenone in ethanol with aqueous KOH yields the target compound. Key considerations include:
- Use of anhydrous solvents to prevent boroxine formation.
- Catalytic base selection (e.g., KOH vs. NaOH) to control stereoselectivity.
- Post-synthetic purification via recrystallization or chromatography to remove unreacted boronic acid precursors .
Q. How can structural characterization of this compound be performed to confirm its geometry and boron coordination?
- Methodological Answer :
- X-ray crystallography (using SHELXL/SHELXT software) resolves the (E)-configuration and boron-oxygen bond lengths .
- NMR spectroscopy : NMR detects trigonal vs. tetrahedral boron coordination (e.g., δ ~30 ppm for trigonal, ~10 ppm for tetrahedral). and NMR confirm the α,β-unsaturated ketone moiety .
- FT-IR spectroscopy : B-O stretching (~1340 cm) and carbonyl stretching (~1680 cm) validate functional groups .
Q. What analytical challenges arise during MALDI-MS analysis of boronic acid-containing compounds, and how can they be mitigated?
- Methodological Answer : Boronic acids undergo dehydration/trimerization during ionization, complicating mass spectral interpretation. Solutions include:
- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes boronic acids as cyclic esters, suppressing trimerization .
- Matrix selection : DHB serves dual roles as matrix and derivatizing agent, enabling direct sequencing of branched peptides with ≤5 boronic acid groups .
Advanced Research Questions
Q. How do secondary interactions influence the selectivity of boronic acid-based glycoprotein capture systems, and what experimental conditions optimize specificity?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) can overshadow boronic acid-diol binding. Strategies to enhance selectivity:
- Buffer optimization : High-ionic-strength buffers (e.g., phosphate-buffered saline) reduce non-specific binding.
- Surface engineering : Use carboxymethyl dextran-coated substrates to minimize hydrophobic interactions .
- Competitive elution : Borate buffer at pH ≥8.5 disrupts boronate esters selectively, preserving glycoprotein integrity .
Q. What kinetic parameters govern boronic acid-diol binding, and how can stopped-flow techniques elucidate these dynamics for sensor design?
- Methodological Answer : Binding kinetics (e.g., , ) determine sensor response time. Key steps:
- Stopped-flow fluorescence : Monitor real-time binding of fluorophore-tagged boronic acids (e.g., isoquinolinylboronic acids) with sugars.
- Data analysis : values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities. is negligible for tight complexes, enabling rapid equilibrium (<10 s) .
Q. How can computational methods (e.g., QSAR, machine learning) guide the design of boronic acid-based chemosensors with enhanced diol affinity?
- Methodological Answer :
- QSAR modeling : Extract 613 descriptors (e.g., electronegativity, steric parameters) from a library of 5,136 aryl boronic acids using RDKit and Mordred. PCA and k-means clustering identify structurally diverse candidates .
- Machine learning : Train models on binding constants (K) from NMR data to predict pH-dependent sialic acid selectivity for cancer-targeting sensors .
Q. What mechanisms underlie the photoresponsive binding behavior of azobenzene-boronic acid conjugates, and how can this be exploited in dynamic materials?
- Methodological Answer :
- Photoisomerization : E→Z isomerization of azobenzene (triggered by 450 nm light) enhances diol binding by 20-fold due to steric stabilization of the Z-isomer.
- Applications : Covalent adaptable hydrogels with tunable stiffness via visible-light irradiation, enabling "catch-and-release" of diol-containing biomolecules .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the thermal stability of boronic acids, and how can thermogravimetric analysis (TGA) resolve these discrepancies?
- Methodological Answer : Stability varies with substituents (e.g., electron-withdrawing groups enhance stability).
- TGA protocols : Heat at 10°C/min under N. Pyrene-1-boronic acid remains stable up to 600°C, while aliphatic analogs degrade at ~200°C.
- Contradiction source : Neglect of boroxine formation (cyclic trimers) in early studies, which alters degradation pathways .
Tables
Table 1 . Key Analytical Parameters for Boronic Acid Characterization
Table 2 . Kinetic Parameters for Boronic Acid-Diol Binding (Stopped-Flow)
| Sugar | (Ms) | (μM) | Selectivity Rank |
|---|---|---|---|
| D-Fructose | 1.2 × 10 | 89 | 1 |
| D-Glucose | 2.3 × 10 | 420 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
